molecular formula C14H16N2O3 B14441868 4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-38-6

4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14441868
CAS No.: 77671-38-6
M. Wt: 260.29 g/mol
InChI Key: LWESTPBEQWMAHW-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound with a unique structure that combines a methoxybenzoyl group with a trimethyl-substituted imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 1,3,5-trimethylimidazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Formylbenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one or 4-(4-Carboxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one.

    Reduction: 4-(4-Methoxybenzyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The trimethylimidazolone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar in structure but lacks the imidazolone ring.

    4-Methoxybenzoyl chloride: A precursor in the synthesis of the target compound.

    4-Methoxybenzyl alcohol: Similar in structure but with an alcohol group instead of the benzoyl group.

Uniqueness

4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of the methoxybenzoyl group and the trimethylimidazolone ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

77671-38-6

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-(4-methoxybenzoyl)-1,3,5-trimethylimidazol-2-one

InChI

InChI=1S/C14H16N2O3/c1-9-12(16(3)14(18)15(9)2)13(17)10-5-7-11(19-4)8-6-10/h5-8H,1-4H3

InChI Key

LWESTPBEQWMAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N1C)C)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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